3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine is a pyrazolotriazine derivative that acts as a functionally selective inverse agonist at the benzodiazepine site of GABAA α5 receptors. [, ] This compound exhibits high affinity for the benzodiazepine binding site of native rat brain and recombinant human α1-, α2-, α3-, and α5-containing GABAA receptors. []
3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine acts as an inverse agonist at the benzodiazepine site of GABAA receptors, demonstrating selectivity for the α5 subtype. [, ] Inverse agonism refers to the compound's ability to bind to the receptor and elicit an effect opposite to that of an agonist. This specific compound exerts its effect by binding to the benzodiazepine site of GABAA receptors containing the α5 subunit, thereby reducing their activity.
MRK-016 was developed as part of research into GABA A receptor modulators, particularly those that can selectively target specific receptor subtypes to minimize side effects associated with broader GABAergic agents. The compound is categorized under the class of pyrazolo[5,1-c][1,2,4]benzotriazines, which are known for their interactions with GABA A receptors .
The synthesis of MRK-016 involves several key steps, typically starting from readily available precursors. The synthetic route includes:
The detailed synthetic pathway is often outlined in scientific literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity .
The molecular structure of MRK-016 can be represented as follows:
The three-dimensional structure can be analyzed using computational chemistry tools to predict binding interactions with GABA A receptors .
MRK-016 undergoes various chemical reactions typical of its class:
MRK-016 acts primarily by binding to the alpha-5 subunit of GABA A receptors, leading to decreased receptor activity. This modulation results in:
The mechanism involves complex interactions between neurotransmitter systems and downstream signaling pathways that influence cognitive functions.
MRK-016 exhibits several relevant physical and chemical properties:
These properties are critical for determining appropriate dosages and delivery methods in clinical settings .
MRK-016 has several promising applications in scientific research:
The α5-GABAA receptors exert a critical inhibitory constraint on hippocampal pyramidal neurons and prefrontal cortical circuits governing memory consolidation, pattern separation, and executive function. Electrophysiological studies demonstrate that α5-mediated tonic conductance regulates spike timing-dependent plasticity and dampens neuronal integration during theta-gamma oscillations [4] [10]. Pathologically, excessive α5 activity is implicated in:
MRK-016 (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine) is a pyrazolotriazine compound acting as a negative allosteric modulator (inverse agonist) selective for α5-GABAA receptors. At 100nM, it enhances long-term potentiation (LTP) magnitude in mouse hippocampal slices by ~40% compared to controls, indicating disinhibition of plasticity mechanisms [1] [6]. This LTP enhancement correlates with improved performance in hippocampal-dependent tasks like the Morris water maze [3] [5].
The therapeutic rationale for α5-selective agents centers on achieving circuit-specific neuromodulation while avoiding side effects associated with broader GABAA modulation. Non-selective benzodiazepines (e.g., diazepam) potentiate all α1-3,5-containing receptors, causing sedation (α1), dependence (α2/3), and cognitive blunting (α5). MRK-016 overcomes these limitations through three key mechanisms:
Table 2: Functional Effects of MRK-016 in Preclinical Models
Model System | Key Finding | Mechanistic Insight |
---|---|---|
Mouse hippocampal slices | ↑ LTP amplitude at 100 nM [1] [6] | Restores synaptic plasticity |
Rat chronic stress | Reverses anhedonia (sucrose preference) within 24h at 3 mg/kg p.o. [10] | Normalizes stress-induced synaptic weakening |
Mouse EEG | Induces transient γ-power increase (30–50 Hz) [7] | Promotes network coherence via AMPAR activation |
LPS-treated mice | Restores contextual fear memory consolidation [5] ↑ | Hippocampal BDNF mRNA expression |
Cultured hippocampal neurons | Reduces tonic current (IC50: 0.4–0.8 nM) [4] | No effect on mIPSCs or saturating GABA responses |
The functional outcomes of this selectivity are profound:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7